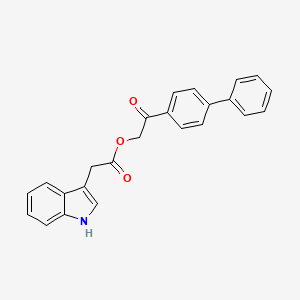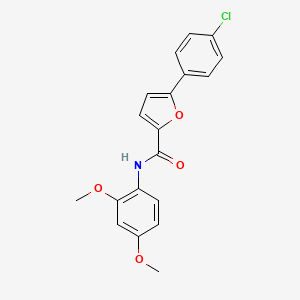![molecular formula C20H21N3O5 B3444045 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3444045.png)
1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine
Overview
Description
1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been shown to bind to various receptors in the brain, including the D2 dopamine receptor, the 5-HT1A serotonin receptor, and the NMDA glutamate receptor. 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has also been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis and metabolism, including monoamine oxidase A and B and acetylcholinesterase.
Biochemical and Physiological Effects:
1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been shown to produce various biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain, a decrease in glutamate levels, and an increase in the expression of certain neurotrophic factors. 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has also been shown to produce anxiolytic and antidepressant effects in animal models, as well as improve cognitive function and memory. Additionally, 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors and enzymes, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine also has some limitations, including its limited solubility in water and its potential for off-target effects at high doses.
Future Directions
There are several future directions for 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine research, including further studies on its mechanism of action, its potential therapeutic applications in psychiatric disorders and Alzheimer's disease, and its potential use in drug discovery. Additionally, future research could focus on developing new synthesis methods for 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine and improving its solubility and bioavailability. Overall, 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has significant potential for various applications in the scientific community and warrants further investigation.
Scientific Research Applications
1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been shown to possess antipsychotic, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of various psychiatric disorders. 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. Additionally, 1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been studied for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes and receptors.
properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-nitrobenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-15-2-8-18(9-3-15)28-14-19(24)21-10-12-22(13-11-21)20(25)16-4-6-17(7-5-16)23(26)27/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXSVSCZCIZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(2-ethoxybenzoyl)oxy]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3443964.png)
![2-[(3-acetylphenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3443968.png)
![5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3443984.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3443992.png)
![2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3443995.png)
![4-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]benzoic acid](/img/structure/B3444005.png)

![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide](/img/structure/B3444028.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3444042.png)

![ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3444054.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3444059.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3444068.png)